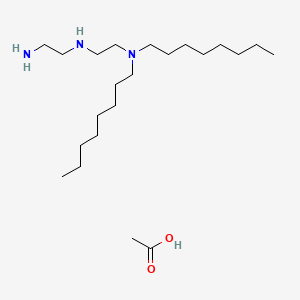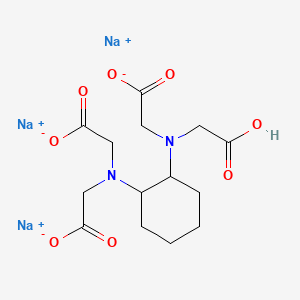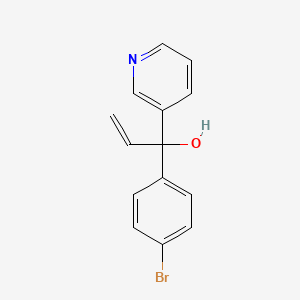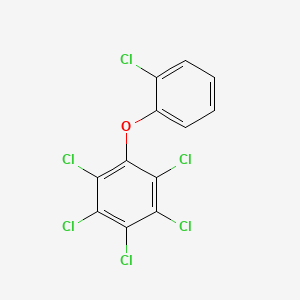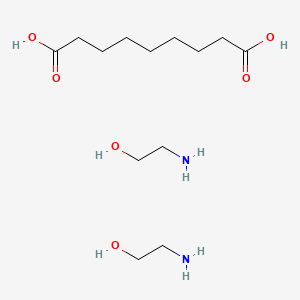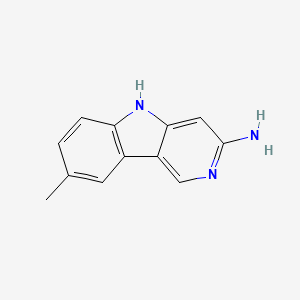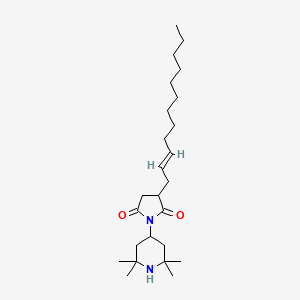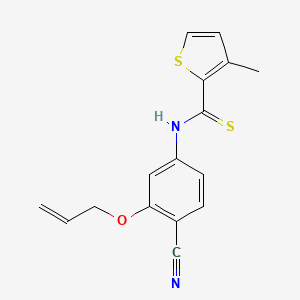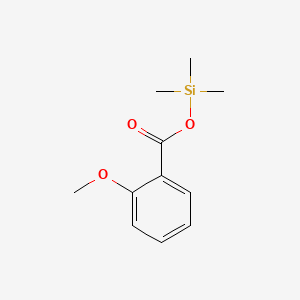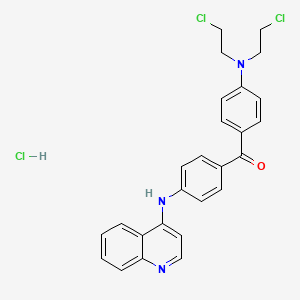
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of both bis(2-chloroethyl)amino and quinolinylamino groups, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(bis(2-chloroethyl)amino)benzoyl chloride with 4-aminoquinoline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its monohydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common due to the presence of chloroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of quinolinyl ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted quinolinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, it is used to study the effects of alkylating agents on DNA. The bis(2-chloroethyl)amino group is known for its ability to form cross-links in DNA, which is useful in understanding the mechanisms of mutagenesis and carcinogenesis .
Medicine
Medically, this compound has been investigated for its potential as an anticancer agent. Its ability to interfere with DNA replication makes it a candidate for chemotherapy drugs .
Industry
In the industrial sector, it is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the development of new materials .
Mecanismo De Acción
The mechanism of action of (4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy.
Melphalan: Similar in structure and function, used for treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride is unique due to the presence of the quinolinylamino group, which enhances its binding affinity to DNA and increases its potency as an anticancer agent. This structural feature distinguishes it from other alkylating agents and contributes to its specific biological activities .
Propiedades
Número CAS |
133041-58-4 |
|---|---|
Fórmula molecular |
C26H24Cl3N3O |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl]-[4-(quinolin-4-ylamino)phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C26H23Cl2N3O.ClH/c27-14-17-31(18-15-28)22-11-7-20(8-12-22)26(32)19-5-9-21(10-6-19)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30);1H |
Clave InChI |
QEBOTANMZJRTFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


